molecular formula C29H30BrN3O6S B15037926 ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[5-bromo-4-(diethylamino)-2-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[5-bromo-4-(diethylamino)-2-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15037926
M. Wt: 628.5 g/mol
InChI Key: LLGMWSAJYZKZLM-CFRMEGHHSA-N
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Description

ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-BROMO-4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the thiazolopyrimidine core.
  • Introduction of the benzodioxole moiety.
  • Bromination and subsequent substitution with diethylamino and methoxy groups.
  • Final esterification to obtain the ethyl carboxylate derivative.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-purity reagents.
  • Control of reaction temperature and time.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, affecting the compound’s stability.

    Substitution: Replacement of functional groups, which can modify the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or nucleic acids, influencing their function.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its diverse functional groups may allow it to interact with multiple biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Benzodioxoles: Compounds containing the benzodioxole moiety.

    Bromo-substituted compounds: Molecules with bromine atoms, influencing their reactivity.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C29H30BrN3O6S

Molecular Weight

628.5 g/mol

IUPAC Name

ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[[5-bromo-4-(diethylamino)-2-methoxyphenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H30BrN3O6S/c1-6-32(7-2)20-14-22(36-5)18(11-19(20)30)13-24-27(34)33-26(17-9-10-21-23(12-17)39-15-38-21)25(28(35)37-8-3)16(4)31-29(33)40-24/h9-14,26H,6-8,15H2,1-5H3/b24-13-

InChI Key

LLGMWSAJYZKZLM-CFRMEGHHSA-N

Isomeric SMILES

CCN(CC)C1=C(C=C(C(=C1)OC)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC5=C(C=C4)OCO5)Br

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)OC)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC5=C(C=C4)OCO5)Br

Origin of Product

United States

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